molecular formula C20H17ClN2O4S B2442372 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868377-26-8

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2442372
CAS RN: 868377-26-8
M. Wt: 416.88
InChI Key: LTCVYEAVDWAAFS-XDOYNYLZSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that is widely used in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in cell growth and proliferation. AG-1478 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Scientific Research Applications

Synthetic Chemistry and Pharmacology Applications

  • Anticonvulsant and Sedative-Hypnotic Activity : Novel 4-thiazolidinone derivatives, including compounds similar in structure to N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, have been synthesized and evaluated for their anticonvulsant and sedative-hypnotic activity. These compounds exhibit significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, without impairing learning and memory, indicating potential as therapeutic agents with minimal cognitive side effects (Faizi et al., 2017).

  • Anticancer Activity : Derivatives structurally related to the specified compound have shown pro-apoptotic activity on melanoma cell lines, with one compound demonstrating significant growth inhibition. This indicates the potential for these compounds to serve as templates for the development of new anticancer drugs (Yılmaz et al., 2015).

  • Antibacterial and Antifungal Applications : Benzothiazole derivatives have been synthesized and demonstrated to possess significant antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This showcases the broad-spectrum antimicrobial potential of benzothiazole-based compounds (Obasi et al., 2017).

Material Science Applications

  • Photocatalytic Degradation : Compounds with a similar structural framework have been utilized in studies related to the photocatalytic degradation of pollutants. This involves the use of titanium dioxide-loaded adsorbents for enhancing the rate of mineralization of organic pollutants, demonstrating the role of such compounds in environmental remediation processes (Torimoto et al., 1996).

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-5-9-23-17-13(21)7-6-8-16(17)28-20(23)22-19(24)12-10-14(25-2)18(27-4)15(11-12)26-3/h1,6-8,10-11H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCVYEAVDWAAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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